molecular formula C2H4Br2 B1583053 1,1-Dibromoethane CAS No. 557-91-5

1,1-Dibromoethane

Cat. No. B1583053
CAS RN: 557-91-5
M. Wt: 187.86 g/mol
InChI Key: APQIUTYORBAGEZ-UHFFFAOYSA-N
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Description

1,1-Dibromoethane is a clear, slightly brown, flammable chemical compound . It is classified as an organobromine compound, and has the chemical formula C2H4Br2 . It is a position isomer of 1,2-dibromoethane . It is commonly seen in industrial chemistry, where it is used as a fuel additive . It is also used as a grain and soil fumigant for insect control .


Synthesis Analysis

1,1-Dibromoethane is synthesized through the addition of hydrogen bromide onto vinyl bromide in the absence of a peroxide radical . Other methods of synthesis include the application of (PhO)3P-halogen-based reagents which allow the preparation of vinyl halides from enolizable ketones .


Molecular Structure Analysis

The molecular structure of 1,1-Dibromoethane consists of two carbon atoms, four hydrogen atoms, and two bromine atoms . The bromine atoms are attached to the same carbon atom, making it a geminal dihalide .


Chemical Reactions Analysis

1,1-Dibromoethane can undergo various chemical reactions. For instance, it can be involved in the reaction with alcohols and aldehydes . It can also participate in the reaction with hydrogen bromide .


Physical And Chemical Properties Analysis

1,1-Dibromoethane is a colorless liquid with a molar mass of 187.862 g·mol−1 . It has a melting point of −63.0 °C and a boiling point of 108.1 °C . It is soluble in ether, ethanol, acetone, and benzene, and slightly soluble in chloroform . Its refractive index (nD) is 1.51277 (at 20 °C) .

Scientific Research Applications

Toxicology and Health Effects

1,1-Dibromoethane, also known as ethylene dibromide (EDB), has been studied for its toxic effects on human health. A case of non-fatal ingestion of EDB in India highlighted its potential to cause acute hepatic and renal failure, metabolic acidosis, and coagulopathy (Singh et al., 2000).

Genetic Toxicity

EDB's genetic toxicity has been examined through various assays. It has shown mutations in base substitution strains, DNA damage in L5178Y cells, and increased micronuclei in CRO cells (Kim et al., 2006).

Environmental Contamination and Remediation

EDB was previously used as a soil fumigant and gasoline additive, and its persistence in groundwater is of concern. Research into enhancing the aerobic biodegradation of EDB in groundwater has been conducted, suggesting the use of ethane or propane and inorganic nutrients as a remediation strategy (Hatzinger et al., 2015).

Chemical and Physical Properties

Studies have investigated the phase transition in 1,2-dibromoethane and its interaction with macromolecules in various organs (Meerman, 2010).

Atmospheric Chemistry

The atmospheric oxidation mechanism of 1,2-dibromoethane has been explored, identifying various degradation products including bromine radicals and carbon oxides (Christiansen & Francisco, 2009).

Safety And Hazards

1,1-Dibromoethane is considered a mildly toxic compound, especially with bromines attached as substituents . If absorbed through inhalation, it could potentially cause neuronal effects, tissue damage, and bromism . It is classified as a Category 2 carcinogen .

properties

IUPAC Name

1,1-dibromoethane
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InChI

InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APQIUTYORBAGEZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Br)Br
Source PubChem
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Molecular Formula

C2H4Br2
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DSSTOX Substance ID

DTXSID3060324
Record name Ethylidene bromide
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Molecular Weight

187.86 g/mol
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Physical Description

Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline]
Record name 1,1-Dibromoethane
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Boiling Point

108.0 °C
Record name 1,1-DIBROMOETHANE
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Solubility

Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether.
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Density

2.0555 g/cu cm at 20 °C
Record name 1,1-DIBROMOETHANE
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Vapor Pressure

25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C
Record name 1,1-Dibromoethane
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Product Name

1,1-Dibromoethane

Color/Form

Liquid

CAS RN

557-91-5, 25620-62-6
Record name 1,1-Dibromoethane
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Melting Point

-63 °C
Record name 1,1-DIBROMOETHANE
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Synthesis routes and methods I

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromoethane
Reactant of Route 2
1,1-Dibromoethane
Reactant of Route 3
1,1-Dibromoethane
Reactant of Route 4
1,1-Dibromoethane
Reactant of Route 5
1,1-Dibromoethane
Reactant of Route 6
1,1-Dibromoethane

Citations

For This Compound
402
Citations
E Albano, G Poli, A Tomasi, A Bini, V Vannini… - Chemico-biological …, 1984 - Elsevier
Abstract Treatment of isolated hepatocytes with 1,2-dibromoethane (DBE) caused a concentration dependent depletion of cellular glutathione (GSH) content and a parallel increase in …
Number of citations: 47 www.sciencedirect.com
A Kalume, L George, N Cunningham… - The Journal of Physical …, 2013 - ACS Publications
We report an experimental and computational study of the photodecomposition pathways of a prototypical gem-dihalide, 1,1-dibromoethane (1,1-EDB), in the condensed phase. …
Number of citations: 10 pubs.acs.org
T Nguyen, DF Ollis - The Journal of Physical Chemistry, 1984 - ACS Publications
1, 2-Dibromoethane (EBD or ethylene dibromide) has long been used as a lead scavenger in leaded gasolines and as a soil and grain fumigant. The major use of EDB as a fuel …
Number of citations: 118 pubs.acs.org
PT Good, A Maccoll - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
The kinetics of the thermal decompositions of 1,1- and 1,2-dibromoethane have been studied in a static system seasoned with the products of reaction. The products in each case are …
Number of citations: 12 pubs.rsc.org
HL Lee, PC Lee, PY Tsai, KC Lin, HH Kuo… - The Journal of …, 2009 - pubs.aip.org
Br2 molecular elimination is probed in the photodissociation of 1, 1-and 1, 2-C2H4Br2 isomeric forms at 248 nm by using cavity ring-down absorption spectroscopy. Their …
Number of citations: 24 pubs.aip.org
AJ Cole, MD Mia, GE Miller, PFD Shaw - Radiochimica Acta, 1966 - degruyter.com
… The yield from reaction (x) has been calculated semiempirically from the yield of 1:1 dibromoethane by assuming that the fractional reduction in the diffusive yields of 1:1 and 1:2 …
Number of citations: 10 www.degruyter.com
BA Hudgens, M Diem, DF Burow - The Journal of Chemical Physics, 1978 - pubs.aip.org
The infrared spectra (3100–200 cm −1 ) of the gaseous, neat solid and argon matrix, and the Raman spectra of the liquid and solid states are reported for 1‐bromo‐1‐chloro‐1‐…
Number of citations: 6 pubs.aip.org
GE Miller, BC Patterson, PFD SHAW - Radiochimica Acta, 1966 - degruyter.com
… Another feature which they have in common is the marked reduction in 1:1 dibromoethane yield for bromoethane-d6. The most significant differences between the two bromine isotopes …
Number of citations: 1 www.degruyter.com
HS Rosenkranz - Environmental Health Perspectives, 1977 - ehp.niehs.nih.gov
The ability of a series of haloalkanes, haloethanols and haloacetaldehydes to induce mutations in Salmonella typhrimurium and preferentially to inhibit the growth of DNA polymerase-…
Number of citations: 71 ehp.niehs.nih.gov
MJ Bleiberg, PS Larson - Journal of Pharmacology and Experimental …, 1957 - ASPET
Studies on derivatives of 2,2-bis-(p-chlorophenyl)-1,1-dichloroethane (DDD) have contributed the following information concerning the action of this class of compounds on the adrenal …
Number of citations: 27 jpet.aspetjournals.org

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